2-(Benzylsulfonyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
2-(Benzylsulfonyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound characterized by its unique molecular structure, which includes a benzylsulfonyl group attached to a triazolo[1,5-a]pyrimidine core with methoxy groups at the 5 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylsulfonyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting with the preparation of the triazolo[1,5-a]pyrimidine core. One common approach is the reaction of a suitable pyrimidine derivative with a benzylsulfonyl chloride under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The methoxy groups are introduced through subsequent methylation reactions using reagents like methyl iodide.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions can be employed to optimize yield and purity. Additionally, green chemistry principles are increasingly being applied to minimize waste and environmental impact during the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzylsulfonyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form benzylsulfonic acid derivatives.
Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Benzylsulfonic acid derivatives.
Reduction: Sulfides.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzylsulfonyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine has shown promise in several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and inflammatory diseases.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(Benzylsulfonyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-(Benzylsulfonyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific structural features and biological activity. Similar compounds include:
2-(Benzylsulfonyl)benzothiazole: Known for its antifungal properties.
2-(Benzylsulfonyl)pyrimidine: Used in the synthesis of various pharmaceuticals.
2-(Benzylsulfonyl)imidazole: Exhibits antimicrobial activity.
These compounds share the benzylsulfonyl group but differ in their core structures and functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
2-benzylsulfonyl-5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S/c1-21-11-8-12(22-2)18-13(15-11)16-14(17-18)23(19,20)9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSADCEDOPBEDTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=NC(=NN12)S(=O)(=O)CC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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